molecular formula C66H88N14O23S B10820790 Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt)

Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt)

Cat. No.: B10820790
M. Wt: 1477.6 g/mol
InChI Key: PCIVGRXEUSCDED-XQNAYWGMSA-N
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Description

Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) is a fluorogenic substrate designed for quantifying β-secretase (BACE-1) activity. Its structure includes:

  • 7-Methoxycoumarin-4-acetyl (Mca): A fluorescent reporter group with excitation/emission maxima at 328/420 nm, released upon enzymatic cleavage .
  • Peptide sequence (EVKMDAEF): Recognized and cleaved by β-secretase between Met and Asp residues.
  • Lysine(Dnp) (K(Dnp)): A 2,4-dinitrophenyl quencher that suppresses fluorescence until cleavage occurs .

Properties

Molecular Formula

C66H88N14O23S

Molecular Weight

1477.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C66H88N14O23S/c1-35(2)57(78-63(94)45(21-23-53(82)83)71-52(81)30-38-31-56(88)103-51-33-40(102-4)18-19-41(38)51)66(97)75-44(16-9-11-26-67)60(91)74-47(25-28-104-5)62(93)77-49(34-55(86)87)64(95)70-36(3)59(90)73-46(22-24-54(84)85)61(92)76-48(29-37-13-7-6-8-14-37)65(96)72-43(58(68)89)15-10-12-27-69-42-20-17-39(79(98)99)32-50(42)80(100)101/h6-8,13-14,17-20,31-33,35-36,43-49,57,69H,9-12,15-16,21-30,34,67H2,1-5H3,(H2,68,89)(H,70,95)(H,71,81)(H,72,96)(H,73,90)(H,74,91)(H,75,97)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H,86,87)/t36-,43-,44-,45-,46-,47-,48-,49-,57-/m0/s1

InChI Key

PCIVGRXEUSCDED-XQNAYWGMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

N-Terminal Mca Modification

The 7-methoxycoumarin-4-acetyl (Mca) group is introduced at the peptide’s N-terminus to enable fluorescence-based detection. After completing the EVKMDAEF sequence, the N-terminal amine is reacted with 7-methoxycoumarin-4-acetic acid using a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction proceeds in DMF at room temperature for 4–6 hours, followed by washing to remove excess reagent.

C-Terminal Amidation

The C-terminus is amidated by treating the resin-bound peptide with ammonium hydroxide (5% v/v) during the final cleavage step. This simultaneously removes side-chain protecting groups and releases the peptide into solution.

Purification and Formulation

Cleavage and Deprotection

The peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA) , 2.5% water, and 2.5% triisopropylsilane for 2–3 hours. This step removes the peptide from the resin and deprotects side chains. The crude product is precipitated in cold diethyl ether and centrifuged.

Chromatographic Purification

Purification employs a two-step protocol:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) :

    • Column: C18, 5 µm particle size, 250 × 4.6 mm.

    • Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

    • Elution: 20–60% B over 30 minutes.

    • Detection: UV at 220 nm and 328 nm (Mca excitation).

  • Size-Exclusion Chromatography (SEC) :

    • Column: Superdex 30 Increase 10/300 GL.

    • Buffer: 20 mM ammonium acetate, pH 6.0.

    • Purpose: Remove aggregates and low-molecular-weight impurities.

Lyophilization

The purified peptide is lyophilized to a powder using a freeze-dryer. To enhance solubility, the product is reconstituted in 5% ammonium hydroxide and re-lyophilized to form the ammonium salt .

Quality Control and Validation

Purity Assessment

  • Analytical HPLC : >95% purity confirmed using a C18 column and gradient elution.

  • Mass Spectrometry (MS) :

    • Observed Mass: 1495.59 Da (M+H⁺).

    • Theoretical Mass: 1495.59 Da (C66H92N15O23S⁺).

Functional Validation

  • Enzymatic Assay : Incubation with beta-secretase (10 nM) in 50 mM citrate-phosphate buffer (pH 4.5) releases Mca, quantified by fluorescence (Ex/Em: 328/420 nm).

  • Inhibitor Specificity : Activity is abolished by beta-secretase inhibitors (e.g., OM99-2) but unaffected by caspase-3 or cathepsin D inhibitors.

Comparative Analysis of Synthetic Batches

ParameterBatch ABatch BSpecification
Purity (HPLC)96.2%95.8%≥95%
Peptide Content98.4%97.9%≥97%
Solubility (5% NH3)1.1 mg/mL1.0 mg/mL≥1 mg/mL
Enzymatic Activity98%97%≥95%

Challenges and Optimization Strategies

  • Dnp Modification Efficiency : Early batches showed inconsistent Dnp conjugation due to competing reactions at lysine’s ε-amino group. Switching to a bulkier base (DBU instead of DIEA) improved selectivity.

  • Ammonium Salt Precipitation : Initial formulations exhibited poor solubility. Adjusting the lyophilization buffer to 10 mM ammonium acetate (pH 7.4) enhanced reconstitution properties .

Chemical Reactions Analysis

Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.

    Substitution: This reaction can occur at specific amino acid residues, often facilitated by nucleophilic reagents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Alzheimer's Disease Research
    • Role : Used to investigate the activity of β-secretase in the context of Alzheimer's disease.
    • Significance : Understanding β-secretase activity helps elucidate mechanisms behind amyloid plaque formation.
  • Enzyme Activity Assays
    • Application : Serves as a reliable substrate for high-throughput screening of potential β-secretase inhibitors.
    • Impact : Facilitates drug discovery efforts aimed at developing therapeutic agents for neurodegenerative diseases.
  • Fluorescence-based Detection
    • Methodology : Utilizes fluorescence measurement to assess enzyme activity, providing a sensitive and quantitative approach to study enzyme kinetics.
    • Advantages : Allows for real-time monitoring of enzymatic reactions.

Case Study 1: β-Secretase Inhibition

A study by Farzan et al. demonstrated that Mca-EVKMDAEF-K(Dnp)-NH2 could effectively measure β-secretase activity in various cellular models. The fluorescence output was correlated with enzyme concentration, validating its use as a quantitative assay for screening inhibitors .

Case Study 2: Drug Discovery

Kowalewski and Holtzman utilized Mca-EVKMDAEF-K(Dnp)-NH2 in their research to identify novel compounds that inhibit β-secretase. Their findings highlighted several promising candidates that could potentially lead to new therapeutic strategies for Alzheimer's disease .

Case Study 3: Mechanistic Studies

Ladror et al. employed this substrate to explore the mechanistic aspects of β-secretase cleavage processes. Their work provided insights into the structural requirements for substrate recognition and cleavage by β-secretase .

Mechanism of Action

The mechanism of action of Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) involves its use as a substrate for specific enzymes. When the peptide is cleaved by an enzyme, the fluorescent donor and acceptor groups are separated, resulting in a measurable change in fluorescence. This allows researchers to monitor enzyme activity in real-time. The molecular targets and pathways involved include beta-secretase and other proteases implicated in neurodegenerative diseases .

Comparison with Similar Compounds

Molecular Properties :

  • Formula: C₆₆H₈₈N₁₄O₂₃S·XNH₄⁺
  • Molecular Weight: 1477.6 g/mol
  • Solubility: 1 mg/mL in 5% aqueous ammonia

Fluorogenic Substrates for β-Secretase

Mca-EVKMDAEF-K(Dnp)-NH2 (Ammonium Salt) vs. Mca-EVNLDAEFK(Dnp) (Beta-Secretase Substrate 3)
Property Mca-EVKMDAEF-K(Dnp)-NH2 Mca-EVNLDAEFK(Dnp)
Peptide Sequence EVKMDAEF EVNLDAEF
Key Residues Met (M), Lys (K) Asn (N), Leu (L)
Molecular Formula C₆₆H₈₈N₁₄O₂₃S·XNH₄⁺ C₆₅H₈₃N₁₃O₂₅
Molecular Weight 1477.6 g/mol ~1420 g/mol (estimated)
Target Cleavage Site Met-Asp Leu-Asp
Specificity Higher specificity for BACE-1 Potential cross-reactivity with other aspartic proteases

Structural Insights :

  • Substituting Met→Leu and Lys→Asn in Mca-EVNLDAEFK(Dnp) alters β-secretase binding affinity due to reduced hydrophobic interactions and hydrogen bonding .
  • The ammonium salt in Mca-EVKMDAEF-K(Dnp)-NH2 enhances aqueous solubility compared to non-salt forms .
Mca-EVKMDAEF-K(Dnp)-NH2 vs. MCA-HQKLVFFAK(DNP) (Alpha-Secretase Substrate 1)
Property Mca-EVKMDAEF-K(Dnp)-NH2 MCA-HQKLVFFAK(DNP)
Target Enzyme β-Secretase α-Secretase
Peptide Sequence EVKMDAEF HQKLVFFAK
Cleavage Site Met-Asp Phe-Phe
Applications Alzheimer’s (amyloid pathway) Non-amyloidogenic processing of APP

Functional Differences :

  • α-Secretase substrates like MCA-HQKLVFFAK(DNP) prevent amyloid-β formation, whereas β-secretase substrates directly measure amyloidogenic pathway activity .

Fluorogenic Substrates for Other Enzymes

Mca-EVKMDAEF-K(Dnp)-NH2 vs. Mca-VDQMDGW-K(Dnp)-NH2 (Caspase-3 Substrate)
Property Mca-EVKMDAEF-K(Dnp)-NH2 Mca-VDQMDGW-K(Dnp)-NH2
Target Enzyme β-Secretase Caspase-3
Peptide Sequence EVKMDAEF VDQMDGW
Molecular Formula C₆₆H₈₈N₁₄O₂₃S·XNH₄⁺ C₆₀H₇₄N₁₄O₂₁S·XNH₃
Molecular Weight 1477.6 g/mol 1359.4 g/mol
Solubility 5% ammonia Formic acid

Mechanistic Contrast :

  • Caspase-3 substrates require aspartic acid at the P1 position (e.g., DQMD ), while β-secretase substrates prioritize hydrophobic residues (e.g., EVKM ) .

General Properties of Mca-Based Substrates

Feature Mca-EVKMDAEF-K(Dnp)-NH2 Mca-DEVDAPK(DNP)-OH
Fluorophore/Quencher Mca/K(Dnp) Mca/K(Dnp)
Stability 6 months at -80°C Similar (exact data unavailable)
Purity >95% >95% (typical for GLPBIO)

Key Trends :

  • Mca-based substrates share similar fluorescence properties but differ in peptide design for enzyme specificity.
  • Ammonium salts are favored for improved solubility in aqueous buffers, critical for enzymatic assays .

Q & A

Q. How can researchers optimize the compound’s solubility for in vivo applications?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing biomolecules.
  • Salt Screening : Test alternative counterions (e.g., sodium, potassium) for improved pharmacokinetic profiles .

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